

# Application Notes and Protocols for LY2940094 Tartrate in Rodent Models of Depression

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## Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468

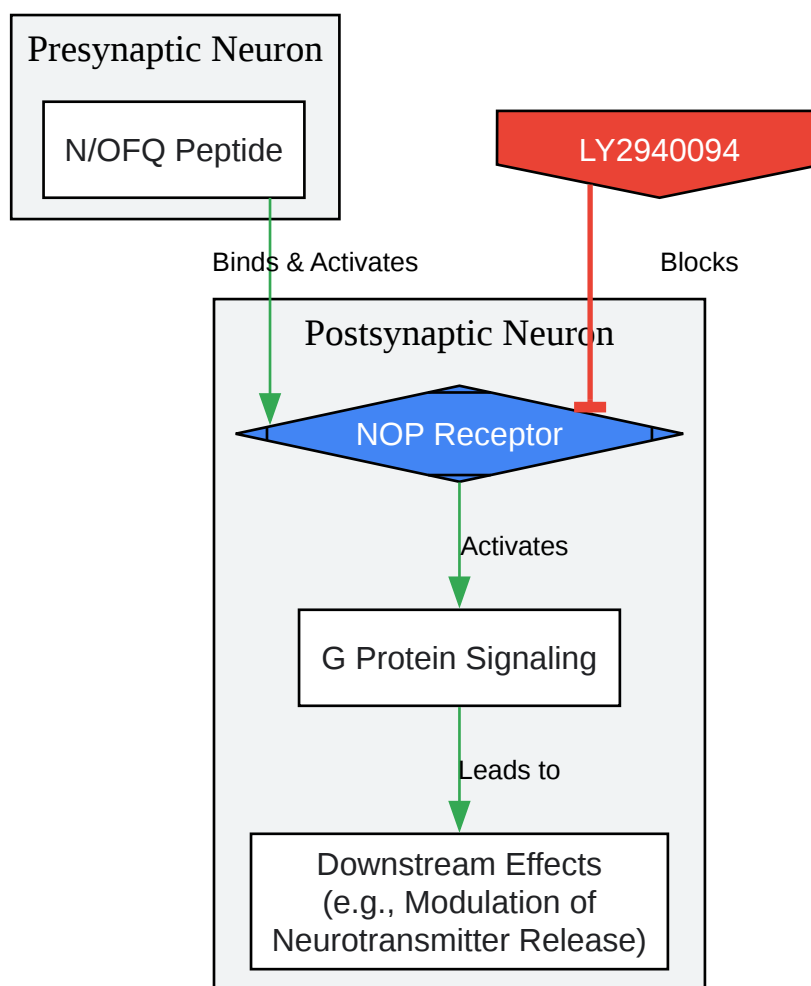
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## Introduction

LY2940094 is a novel, potent, and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor expressed in brain regions associated with mood disorders like the cortex, hippocampus, and amygdala.[1][2] The N/OFQ system is recognized for its significant role in stress-driven biology and behavior.[1] Preclinical and clinical evidence suggests that elevated levels of N/OFQ may be associated with depressive disorders, pointing to the blockade of NOP receptor signaling as a promising therapeutic strategy for Major Depressive Disorder (MDD).[1][3] LY2940094, being orally bioavailable, serves as a critical tool for investigating this hypothesis in rodent models.[4][5] Studies have demonstrated that targeting NOP receptors with LY2940094 produces antidepressant-like effects in rodents, which has translated to observed efficacy in patients with MDD.[1][2]

## Mechanism of Action: NOP Receptor Antagonism

LY2940094 exerts its therapeutic effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. In states of stress or depression, the N/OFQ system may be overactive. By antagonizing the NOP receptor, LY2940094 inhibits the downstream signaling cascade, thereby mitigating the effects of excessive N/OFQ activity and producing an antidepressant-like response. The antidepressant-like effects of LY2940094 were shown to be absent in mice lacking the NOP receptor, confirming its on-target mechanism.[3][4][6]



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Caption: NOP receptor signaling and antagonism by LY2940094.

## Data from Preclinical Studies

LY2940094 has demonstrated antidepressant- and anxiolytic-like effects across various rodent models.[4] It consistently reduces immobility in the forced-swim test, a standard assay for screening antidepressant drugs.[4] Notably, its efficacy in this model is comparable to that of the established tricyclic antidepressant, imipramine.[2][4] While it does not show activity in all anxiety models, it has demonstrated anxiolytic-like effects in assays such as fear-conditioned freezing and stress-induced hyperthermia.[4][7][8] An important finding is that LY2940094 can augment the antidepressant-like effects of fluoxetine, a selective serotonin reuptake inhibitor

(SSRI), without altering the occupancy of either the NOP receptor or the serotonin transporter (SERT).[4][6][7] This suggests a synergistic potential for combination therapies.

**Table 1: Antidepressant-like Effects of LY2940094**  
**Monotherapy**

Rodent Model	Behavioral Assay	Dosing (p.o.)	Key Outcome	Reference
Mice	Forced-Swim Test	30 mg/kg	Minimal effective dose to decrease immobility.	[4]
Rats	Forced-Swim Test	30 mg/kg	Robustly decreased immobility time, comparable to imipramine.	[2]
NOP-/- Mice	Forced-Swim Test	N/A	Antidepressant-like effect was absent, confirming on-target activity.	[4][6]

**Table 2: Anxiolytic-like Effects of LY2940094**

Rodent Model	Behavioral Assay	Dosing (p.o.)	Key Outcome	Reference
Mice	Fear-Conditioned Freezing	30 mg/kg	Significantly attenuated immobility (freezing).	[7]
Rats (Fischer F-344)	Stress-Induced Hyperthermia	3, 10, 30 mg/kg	Dose-dependent inhibition of stress-induced temperature increase.	[4]
Rats	Vogel Conflict Test	Up to 100% NOP Occupancy	No anxiolytic- or anxiogenic-like effects observed.	[1][2]
Mice	Marble-Burying Assay	Up to 100% NOP Occupancy	No anxiolytic-like activity observed.	[1]

**Table 3: Combination Study with Fluoxetine**

Rodent Model	Behavioral Assay	Dosing	Key Outcome	Reference
Mice	Forced-Swim Test	LY2940094 + Fluoxetine	Augmented the behavioral effect of fluoxetine.	[4][6][7]

## Experimental Protocols

### Protocol 1: Drug Preparation and Administration

This protocol is based on methodologies reported in preclinical studies.[2]

- Reagents and Materials:
  - LY2940094 tartrate**

- Captisol® (20% w/v solution)
- pH meter
- Sterile water for injection
- Vortex mixer and/or sonicator
- Oral gavage needles (appropriate size for mice or rats)
- Syringes
- Vehicle Preparation:
  - Prepare a 20% (w/v) solution of Captisol® in sterile water.
  - Adjust the pH of the Captisol solution to 2.0 using appropriate acids (e.g., HCl).
- LY2940094 Solution Preparation:
  - Calculate the required amount of **LY2940094 tartrate** based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
  - Dissolve the calculated amount of **LY2940094 tartrate** in the prepared 20% Captisol (pH 2) vehicle.
  - Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. The final solution should be clear.
  - Prepare fresh on the day of the experiment.
- Administration:
  - Administer the solution to rodents via oral gavage (p.o.).
  - The typical administration volume is 10 ml/kg for mice and 1 ml/kg for rats.[\[2\]](#)
  - In the cited studies, LY2940094 was typically administered 60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.[\[2\]](#)[\[7\]](#)

## Protocol 2: Mouse Forced-Swim Test (FST)

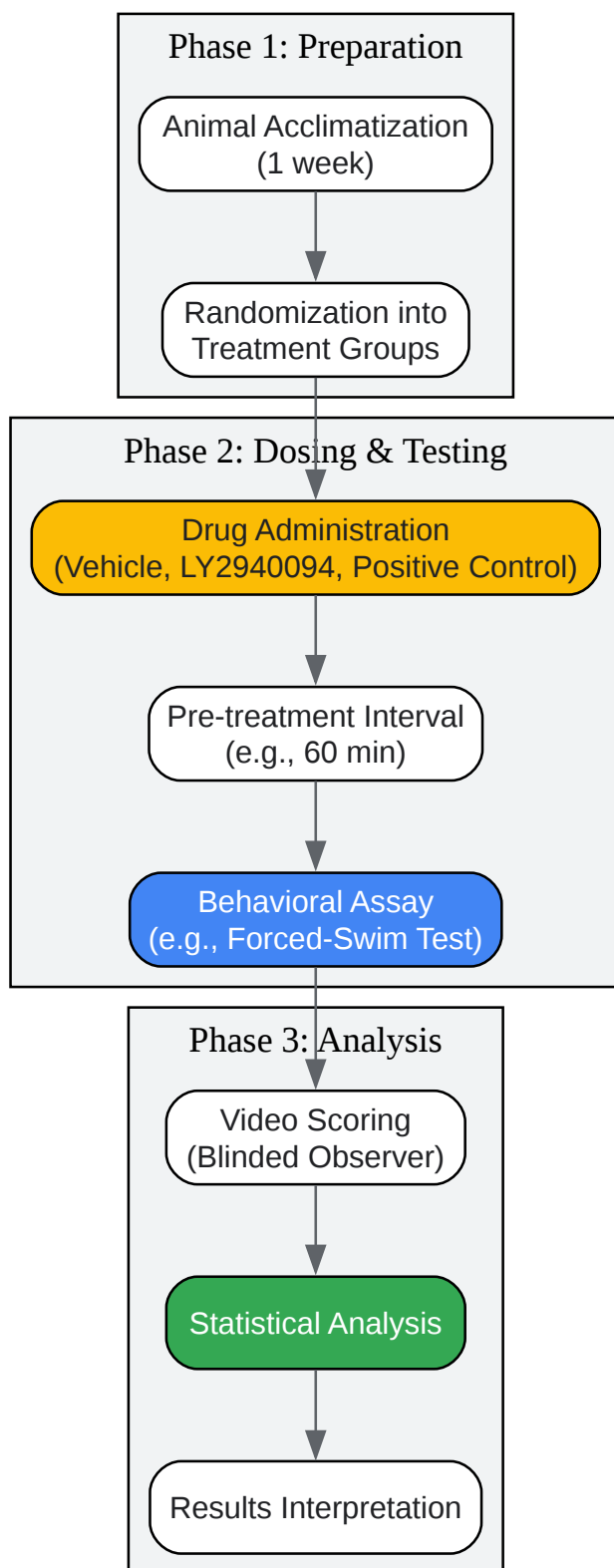
The FST is a widely used assay to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water cylinder.<sup>[9]</sup>

- Apparatus:
  - Transparent cylinders (e.g., 25 cm height x 10 cm diameter).
  - Fill cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or climb out.
  - Video recording system for later scoring.
- Experimental Procedure:
  - Habituation/Pre-test (Day 1 - Optional but recommended): Place each mouse in its respective cylinder for 15 minutes. This session is for adaptation and is not scored. Dry the mice thoroughly with a towel before returning them to their home cages.
  - Drug Administration (Day 2): Administer LY2940094 (e.g., 30 mg/kg, p.o.), vehicle, or a positive control like imipramine (e.g., 15-30 mg/kg, i.p.) at the appropriate pre-treatment time (60 minutes for oral LY2940094, 30 minutes for i.p. imipramine).<sup>[2][4]</sup>
  - Test Session (Day 2): 60 minutes post-LY2940094 administration, place the mice individually into the water cylinders for a 6-minute session.
  - Record the entire 6-minute session for each animal.
- Data Analysis:
  - A trained observer, blind to the treatment conditions, should score the duration of immobility.
  - Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.<sup>[9]</sup>
  - Typically, the last 4 minutes of the 6-minute session are scored.

- Compare the duration of immobility between the LY2940094-treated group, the vehicle group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

## Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating LY2940094 in a rodent model of depression.



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Caption: General experimental workflow for preclinical rodent studies.



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